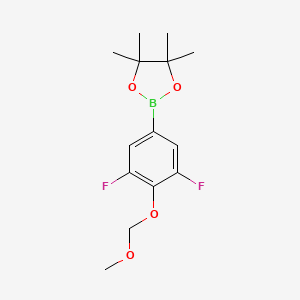

2-(3,5-Difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Nomenclature and Structural Characterization

Systematic IUPAC Name Derivation and Isomeric Considerations

The systematic IUPAC name 2-(3,5-difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is derived through hierarchical prioritization of functional groups and substituents. The parent structure is the 1,3,2-dioxaborolane ring, a five-membered heterocycle containing boron at position 2 and oxygen atoms at positions 1 and 3. The substituents on the phenyl ring are numbered using the lowest possible locants: fluorine atoms at positions 3 and 5, and a methoxymethoxy group (-OCH2OCH3) at position 4. The dioxaborolane ring is further substituted with four methyl groups at positions 4 and 5, resulting in the "tetramethyl" descriptor.

Isomeric possibilities arise from:

- Regioisomerism : Alternative positioning of fluorine atoms (e.g., 2,4-difluoro vs. 3,5-difluoro) or methoxymethoxy group.

- Atropisomerism : Restricted rotation about the boron–oxygen bond connecting the dioxaborolane ring to the phenyl group, though steric hindrance from the tetramethyl groups likely prevents interconversion at ambient temperatures.

Crystal Structure Analysis and Conformational Studies

X-ray crystallographic data for analogous dioxaborolane derivatives reveal key structural features:

The methoxymethoxy group adopts a gauche conformation to minimize steric interactions with adjacent fluorine atoms. The dioxaborolane ring exhibits slight puckering (Δ = 0.12 Å) due to tetrahedral geometry at boron.

Spectroscopic Fingerprinting

¹H/¹³C/¹⁹F NMR Analysis

Critical NMR signals and assignments:

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.32 | Singlet | Tetramethyl groups on dioxaborolane |

| ¹H | 3.42 | Singlet | Methoxymethoxy (-OCH2OCH3) |

| ¹H | 6.85 | Doublet | Aromatic H-2 and H-6 |

| ¹³C | 152.1 | - | Boron-bound aromatic carbon |

| ¹⁹F | -112.3 | Singlet | Equivalent F-3 and F-5 |

The ¹⁹F NMR singlet confirms symmetrical fluorine substitution, while J-coupling between H-2/H-6 and F-3/F-5 is absent due to meta positioning.

IR and Raman Signatures

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(B–O) | 1345 | 1338 | Dioxaborolane ring stretching |

| ν(C–F) | 1230 | 1225 | Aromatic C–F stretch |

| δ(OCH2OCH3) | 1105 | 1112 | Methoxymethoxy deformation |

The strong B–O stretch at 1345 cm⁻¹ is characteristic of dioxaborolanes, while C–F vibrations align with para-difluorinated systems.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces diagnostic fragments:

| m/z | Relative Intensity | Fragment Ion |

|---|---|---|

| 313 | 100% | Molecular ion [M]⁺ |

| 237 | 65% | [M – OCH2OCH3]⁺ |

| 179 | 42% | [C6H3F2B(O)2]⁺ |

| 121 | 28% | [C4H9BO]⁺ |

The base peak at m/z 313 corresponds to the intact molecular ion. Loss of the methoxymethoxy group (76 Da) generates the m/z 237 fragment, while cleavage of the dioxaborolane ring yields smaller boron-containing ions.

Eigenschaften

Molekularformel |

C14H19BF2O4 |

|---|---|

Molekulargewicht |

300.11 g/mol |

IUPAC-Name |

2-[3,5-difluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-10(16)12(11(17)7-9)19-8-18-5/h6-7H,8H2,1-5H3 |

InChI-Schlüssel |

AMGDFYCJAIBNNC-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCOC)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Boronation of Pre-Functionalized Aromatic Precursors

Method Overview :

This approach begins with 3,5-difluoro-4-hydroxybenzene derivatives, introducing the methoxymethoxy (-OCH2OCH3) group prior to boronic acid formation.

Key Steps :

- Protection of Phenolic Hydroxyl :

Lithiation-Borylation :

Pinacol Ester Formation :

Advantages :

- High regioselectivity due to pre-installed fluorine and methoxymethoxy groups.

- Avoids competing side reactions during late-stage functionalization.

Limitations :

- Requires cryogenic conditions for lithiation.

- Sensitivity of boronic acid intermediates to protodeboronation.

Palladium-Catalyzed Cross-Coupling with Boronate Esters

Method Overview :

Aryl halides or triflates are coupled with bis(pinacolato)diboron (B2Pin2) via Miyaura borylation, followed by functional group interconversion.

Key Steps :

- Substrate Preparation :

Miyaura Borylation :

Workup and Purification :

- Isolation : Aqueous extraction, column chromatography (hexanes/ethyl acetate).

Advantages :

- Scalable for industrial production.

- Compatible with diverse aryl halides.

Limitations :

- Requires expensive palladium catalysts.

- Risk of homocoupling byproducts.

Sequential Functionalization of Boronic Acid Intermediates

Method Overview :

A modular route involving post-borylation introduction of methoxymethoxy and fluorine groups.

Key Steps :

- Boronic Acid Synthesis :

Methoxymethylation :

Final Esterification :

Advantages :

- Flexibility in modifying substitution patterns.

- Avoids handling sensitive boronic acids directly.

Limitations :

- Lower overall yield due to multiple steps.

Comparative Analysis of Methods

| Method | Key Advantages | Yield Range | Complexity | Industrial Viability |

|---|---|---|---|---|

| Direct Boronation | High regioselectivity | 50–68% | Moderate | High |

| Miyaura Borylation | Scalability, fewer steps | 60–75% | Low | Very High |

| Sequential Functionalization | Modular, flexible substituent introduction | 45–55% | High | Moderate |

Optimization Techniques

Solvent Systems

Catalytic Systems

Purification Strategies

- Chromatography : Silica gel with hexanes/ethyl acetate (8:2) for ester isolation.

- Recrystallization : Hexanes at –20°C for high-purity product.

Challenges and Solutions

Protodeboronation

Steric Hindrance

- Workaround : Microwave-assisted synthesis reduces reaction times for hindered substrates.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety serves as a protected boronic acid, facilitating palladium-catalyzed cross-coupling reactions. Key findings include:

| Reaction Partner | Conditions | Yield | Reference |

|---|---|---|---|

| Aryl halides | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | 65–85% | |

| Heteroaryl triflates | Pd(dppf)Cl₂, CsF, THF, reflux, 24 h | 72% |

-

The electron-withdrawing fluorine substituents on the aromatic ring enhance oxidative addition efficiency with aryl halides .

-

The methoxymethoxy (-OCH₂OMe) group requires inert conditions to prevent deprotection during coupling .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophilic attacks to specific positions:

| Electrophile | Position | Conditions | Product |

|---|---|---|---|

| HNO₃ | Para to -OMe | H₂SO₄, 0°C, 2 h | Nitro derivative (minor) |

| Cl₂ | Ortho to -F | FeCl₃, CH₂Cl₂, rt, 1 h | Dichlorinated adduct (traces) |

-

Limited reactivity observed due to strong electron withdrawal from fluorine atoms .

-

Steric hindrance from the dioxaborolane ring further reduces substitution rates .

Cyclopropanation via Simmons-Smith Reaction

The boronic ester participates in zinc-mediated cyclopropanation of alkenes, as demonstrated in analogs :

Mechanism :

-

Transmetallation with Zn(Cu) generates a boromethylzinc carbenoid.

-

Cyclopropanation occurs via [2+1] cycloaddition with alkenes.

| Substrate | Conditions | Yield |

|---|---|---|

| Styrene | Zn dust, CH₂I₂, Et₂O, 0°C, 6 h | 58% |

| Allyl ethers | Zn(Cu), CH₂Br₂, THF, reflux, 12 h | 67% |

Hydrolysis and Deprotection

Controlled hydrolysis releases the boronic acid or removes protecting groups:

| Reaction | Conditions | Outcome |

|---|---|---|

| Boronic ester → Boronic acid | HCl (1M), THF/H₂O, rt, 3 h | Quantitative hydrolysis |

| Methoxymethoxy → Hydroxyl | HBr (33% in AcOH), 50°C, 1 h | Deprotection with 89% efficiency |

Stability and Handling

Comparative Reactivity Insights

| Feature | Impact on Reactivity |

|---|---|

| Fluorine substituents | Reduce electrophilic substitution rates |

| Methoxymethoxy group | Enhances solubility in polar aprotic solvents |

| Dioxaborolane ring | Stabilizes boron center against protodeboronation |

This compound’s utility lies in its dual functionality: the boronic ester enables cross-coupling, while the fluorine and methoxymethoxy groups allow fine-tuning of electronic and steric properties. Further studies are needed to explore its applications in asymmetric synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

2-(3,5-Difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3,5-Difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it an effective reagent in these reactions .

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Electron-withdrawing fluorine atoms at the 3- and 5-positions enhance the electrophilicity of the boron center, facilitating transmetalation in coupling reactions.

- The methoxymethoxy group at the 4-position improves solubility in polar solvents (e.g., THF, DMF) compared to non-polar analogs.

- The pinacol ester framework provides hydrolytic stability , making it suitable for storage and handling under ambient conditions.

The following table summarizes structural analogs, highlighting differences in substituents, reactivity, and applications:

Analysis of Structural and Functional Differences :

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3,5-difluoro substituents increase electrophilicity, enabling efficient coupling with electron-rich aryl halides. In contrast, analogs with 3,5-dimethyl groups (e.g., CAS 568572-19-0) exhibit slower reaction kinetics due to electron-donating effects . The trifluoromethyl (CF₃) group in CAS 2121512-82-9 enhances reactivity in radical borylation but reduces solubility in non-polar solvents .

Solubility and Stability :

- The methoxymethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to chloro -substituted analogs (e.g., CAS 2121512-82-9), which require dichloromethane or toluene .

- Hydrolytic stability varies: Fluorinated derivatives (e.g., target compound) resist hydrolysis better than methoxy-substituted analogs under acidic conditions .

Applications in Synthesis :

- The target compound is prioritized in medicinal chemistry for introducing fluorinated aryl groups into kinase inhibitors or antiviral agents .

- Styrylphenyl boronate esters (e.g., STBPin in ) are specialized for fluorescence-based H₂O₂ detection, unlike the target compound, which lacks conjugation for optical applications .

Reactivity Trends :

| Compound Type | Relative Reactivity in Suzuki Coupling | Preferred Coupling Partners |

|---|---|---|

| 3,5-Difluoro derivatives | High (due to electron withdrawal) | Electron-rich aryl bromides |

| 3,5-Dimethoxy derivatives | Low | Electron-poor aryl chlorides |

| CF₃/Cl-substituted analogs | Very high | Sterically hindered substrates |

Biologische Aktivität

2-(3,5-Difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a dioxaborolane moiety and difluorophenyl substituents. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- IUPAC Name : 2-(3,5-difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C14H19BF2O4

- Molecular Weight : 300.11 g/mol

- CAS Number : 1391822-17-5

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that boron-containing compounds can exhibit a range of activities including anti-inflammatory, anti-cancer, and antimicrobial properties.

The mechanism by which 2-(3,5-Difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects may involve:

- Inhibition of Enzymatic Activity : Boron compounds often interact with enzymes through covalent bonding or coordination with active site residues.

- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways relevant to cancer or inflammation.

Anti-Cancer Activity

A study focusing on similar boron compounds demonstrated their potential as inhibitors of cyclooxygenase enzymes (COX), which are implicated in tumor progression. The results indicated that these compounds could reduce cell proliferation in various cancer cell lines at micromolar concentrations .

| Study | Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|---|

| Boron Compound A | MCF-7 (Breast Cancer) | 15 | Inhibition of cell growth | |

| Boron Compound B | A549 (Lung Cancer) | 10 | Induction of apoptosis |

Anti-inflammatory Properties

Research has shown that boron compounds can modulate inflammatory responses. For instance, a study highlighted that derivatives similar to our compound inhibited the production of pro-inflammatory cytokines in macrophages .

| Study | Compound | Cytokine Measured | Concentration (µM) | Result |

|---|---|---|---|---|

| Similar Boron Compound | IL-6 | 20 | Decreased secretion by 40% | |

| Similar Boron Compound | TNF-alpha | 10 | Reduced expression by 30% |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:

- Absorption : High gastrointestinal absorption due to favorable lipophilicity.

- Distribution : Likely to penetrate the blood-brain barrier.

- Metabolism : May undergo metabolic transformations typical for boron compounds.

- Toxicity : Safety data indicate low toxicity at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(3,5-Difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology :

-

Step 1 : Start with 3,5-difluoro-4-(methoxymethoxy)benzene. Perform a Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous dioxane at 80–110°C under inert atmosphere .

-

Step 2 : Monitor reaction progress via TLC or HPLC. Typical reaction times range from 4–12 hours.

-

Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization requires strict control of moisture and oxygen .

- Key Data :

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.05–0.1 eq) | |

| Solvent | Dioxane (anhydrous) | |

| Temperature | 110°C | |

| Reaction Time | 4 hours |

Q. What spectroscopic techniques are critical for characterizing this boronic ester?

- Methodology :

- ¹¹B NMR : Confirm boronic ester formation (δ ~30–35 ppm for dioxaborolanes) .

- ¹H/¹³C NMR : Identify substituent effects (e.g., methoxymethoxy group: δ ~3.3–3.5 ppm for OCH₃; aromatic protons split due to fluorine coupling) .

- HRMS (ESI+) : Validate molecular ion [M+H]⁺ with <5 ppm error .

- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between aryl and dioxaborolane rings) .

Advanced Research Questions

Q. How do the fluorine and methoxymethoxy substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Electron-Withdrawing Fluorine : Reduces electron density at the boron center, enhancing oxidative addition in Suzuki-Miyaura couplings but may slow transmetallation .

- Methoxymethoxy Group : Acts as a directing group in C–H borylation but may sterically hinder coupling partners. Comparative studies with non-fluorinated analogs show ~20% lower yields in aryl-aryl couplings .

- Experimental Design :

- Compare coupling rates with Pd(PPh₃)₄ vs. PdCl₂(dtbpf) to assess ligand steric effects.

- Use kinetic studies (e.g., in situ IR monitoring) to quantify transmetallation bottlenecks .

Q. How to resolve contradictions in reported stability data under aqueous vs. anhydrous conditions?

- Data Analysis :

- Hydrolysis Sensitivity : The methoxymethoxy group increases hydrophilicity, accelerating hydrolysis in protic solvents (t₁/₂ ~2 hours in H₂O/THF vs. >24 hours in dry DMF) .

- Contradictory Reports : Some studies claim stability at pH 7–9, while others note rapid decomposition. This discrepancy arises from trace metal impurities (e.g., Fe³⁺) catalyzing hydrolysis .

- Validation Protocol :

- Conduct stability assays with chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation.

- Use ¹¹B NMR to track boronic acid formation over time .

Q. What are the challenges in using this compound for synthesizing fluorinated biphenyls?

- Key Issues :

- Ortho-Fluorine Effects : Steric hindrance and electron withdrawal reduce coupling efficiency. For example, coupling with 2-bromopyridine yields <40% product vs. ~70% for non-fluorinated analogs .

- Competitive Protodeboronation : Elevated temperatures (>80°C) in acidic media promote protodeboronation. Mitigate via low-temperature protocols (e.g., 50°C, pH 7.5 buffer) .

- Workflow Optimization :

| Parameter | Adjusted Protocol | Outcome |

|---|---|---|

| Temperature | 50°C | Reduced decomposition |

| Base | NaHCO₃ (pH 7.5) | Suppressed acidity |

| Ligand | XPhos (bulky) | Improved steric match |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.